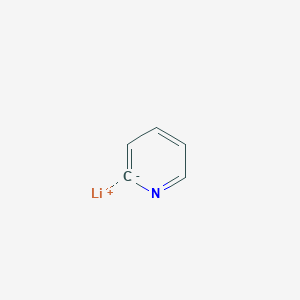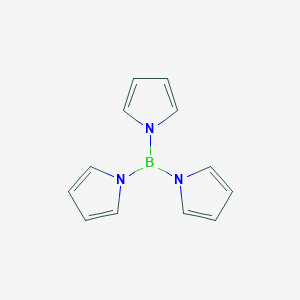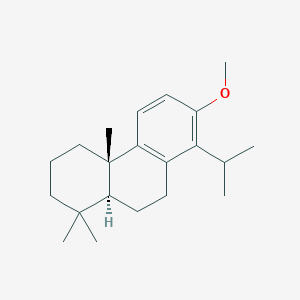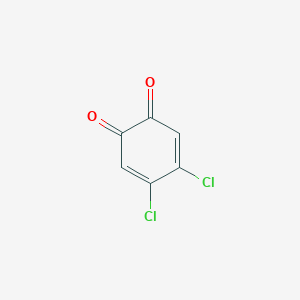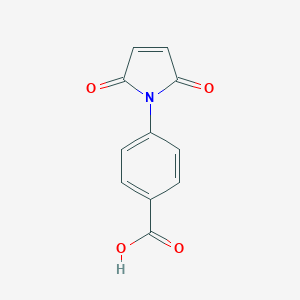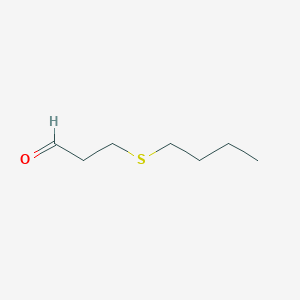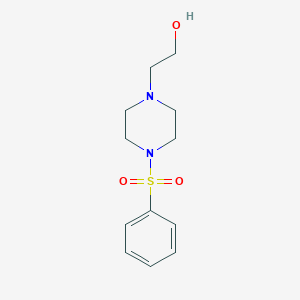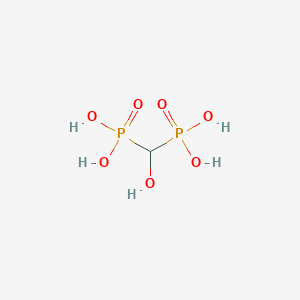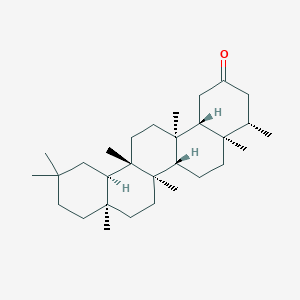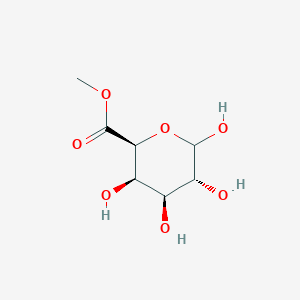
4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide is a chemical compound that has gained significant attention in scientific research due to its potential for use as a novel drug delivery system. This compound is a cationic liposome, which means it has a positive charge and can interact with negatively charged molecules in the body. In
Mécanisme D'action
The mechanism of action for 4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide involves the interaction of the cationic liposome with negatively charged molecules in the body, such as cell membranes. The liposome can fuse with the cell membrane, allowing the drug or gene to enter the cell. This targeted delivery system can reduce the toxicity of drugs and increase their effectiveness.
Biochemical and physiological effects:
Studies have shown that 4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide has low toxicity and is well-tolerated in animal models. It has been shown to effectively deliver drugs and genes to cancer cells, leading to increased cell death and decreased tumor growth. Additionally, it has been studied for its potential use in vaccine delivery, as it can effectively deliver antigens to immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide in lab experiments include its targeted delivery system, low toxicity, and potential for use in a variety of applications. However, there are also limitations to its use, including the need for optimization of the liposome formulation and the potential for immune response to the cationic liposome.
Orientations Futures
There are many potential future directions for research on 4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide. These include optimization of the liposome formulation for improved drug delivery, exploration of its potential for use in gene therapy and vaccine delivery, and further studies on its toxicity and immune response. Additionally, there is potential for the development of new cationic liposomes with improved properties for drug delivery and other applications.
In conclusion, 4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide is a promising compound for use in drug delivery systems. Its targeted delivery system, low toxicity, and potential for use in a variety of applications make it a valuable tool for scientific research. Further studies on its properties and potential applications are needed to fully explore its potential.
Méthodes De Synthèse
The synthesis method for 4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide involves the reaction of picolinium bromide with 4,4'-biphenylylenebis(2-oxoethylene) in the presence of a base. The resulting product is a white solid that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide has been studied for its potential application in drug delivery systems. It has been shown to effectively deliver drugs to cancer cells in vitro and in vivo, making it a promising candidate for targeted cancer therapy. Additionally, it has been studied for its potential use in gene therapy and vaccine delivery.
Propriétés
Numéro CAS |
19035-84-8 |
|---|---|
Nom du produit |
4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide |
Formule moléculaire |
C28H26Br2N2O2 |
Poids moléculaire |
582.3 g/mol |
Nom IUPAC |
2-(4-methylpyridin-1-ium-1-yl)-1-[4-[4-[2-(4-methylpyridin-1-ium-1-yl)acetyl]phenyl]phenyl]ethanone;dibromide |
InChI |
InChI=1S/C28H26N2O2.2BrH/c1-21-11-15-29(16-12-21)19-27(31)25-7-3-23(4-8-25)24-5-9-26(10-6-24)28(32)20-30-17-13-22(2)14-18-30;;/h3-18H,19-20H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
QPICYTZKVGZMQW-UHFFFAOYSA-L |
SMILES |
CC1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4=CC=C(C=C4)C.[Br-].[Br-] |
SMILES canonique |
CC1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4=CC=C(C=C4)C.[Br-].[Br-] |
Synonymes |
4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloronaphtho[2,1-d]thiazole](/img/structure/B95716.png)
